molecular formula C14H17NO2 B2419502 (4-Methoxy-benzyl)-(5-methyl-furan-2-ylmethyl)-amine CAS No. 626208-59-1

(4-Methoxy-benzyl)-(5-methyl-furan-2-ylmethyl)-amine

Cat. No.: B2419502
CAS No.: 626208-59-1
M. Wt: 231.295
InChI Key: AHRZZSIGHKSYCD-UHFFFAOYSA-N
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Description

(4-Methoxy-benzyl)-(5-methyl-furan-2-ylmethyl)-amine is an organic compound with the molecular formula C14H17NO2 and a molecular weight of 231.3 g/mol This compound is characterized by the presence of a methoxybenzyl group and a methylfuran-2-ylmethyl group connected to an amine functional group

Properties

IUPAC Name

1-(4-methoxyphenyl)-N-[(5-methylfuran-2-yl)methyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c1-11-3-6-14(17-11)10-15-9-12-4-7-13(16-2)8-5-12/h3-8,15H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHRZZSIGHKSYCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CNCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxy-benzyl)-(5-methyl-furan-2-ylmethyl)-amine typically involves the reaction of 4-methoxybenzyl chloride with 5-methylfuran-2-ylmethylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(4-Methoxy-benzyl)-(5-methyl-furan-2-ylmethyl)-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or secondary amines.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds similar to (4-Methoxy-benzyl)-(5-methyl-furan-2-ylmethyl)-amine. For instance, derivatives with furan moieties have shown significant activity against various cancer cell lines. In a study evaluating a series of acridine derivatives, compounds with similar structural features exhibited growth inhibition rates exceeding 50% in NCI-60 cell line testing, indicating promising anticancer potential .

Enzyme Inhibition

The compound's structural motif suggests potential activity as an enzyme inhibitor. Compounds incorporating methoxy and furan groups have been studied for their inhibitory effects on phosphodiesterase enzymes (PDE), which are crucial in cellular signaling pathways. For example, modifications to the benzyl ring have been shown to affect the potency of PDE5 inhibitors, with certain substitutions enhancing their efficacy . The specific interactions of the methoxy group at different positions may influence the compound's binding affinity and inhibitory capacity.

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry explored a series of compounds related to this compound for their anticancer activities. The results indicated that compounds with similar structural features demonstrated significant cytotoxicity against MCF-7 breast cancer cells, with IC50_{50} values around 1 µM . This suggests that further exploration into this compound could yield effective anticancer agents.

Case Study 2: PDE Inhibition

Research published in Molecules examined the inhibitory effects of various benzylamino derivatives on PDE5. The study found that specific substitutions on the benzyl ring could enhance the inhibitory activity significantly, with some compounds showing IC50_{50} values as low as 3.39 µM . This highlights the potential for this compound in drug development aimed at treating erectile dysfunction or pulmonary hypertension.

Mechanism of Action

The mechanism of action of (4-Methoxy-benzyl)-(5-methyl-furan-2-ylmethyl)-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    (4-Methoxy-benzyl)-(5-methyl-furan-2-ylmethyl)-amine: C14H17NO2

    (4-Methoxy-benzyl)-(5-methyl-thiophen-2-ylmethyl)-amine: C14H17NOS

    (4-Methoxy-benzyl)-(5-methyl-pyridin-2-ylmethyl)-amine: C14H17N2O

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

(4-Methoxy-benzyl)-(5-methyl-furan-2-ylmethyl)-amine is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and therapeutic potential, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C14H17NO2C_{14}H_{17}NO_2, characterized by a methoxy-substituted benzyl group and a furan moiety. The unique structural features contribute to its diverse biological activities.

Anticancer Properties

Research indicates that compounds with furan and amine functionalities often exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown cytotoxic effects against various cancer cell lines. A study highlighted that several furan derivatives resulted in more than 50% growth inhibition in the NCI-60 cancer cell line panel, indicating promising anticancer activity .

Table 1: Anticancer Activity Against Selected Cell Lines

CompoundCell LineIC50 (µM)% Growth Inhibition
This compoundMCF-7TBDTBD
Similar Furan DerivativeA5490.72>50%
Another Furan CompoundHCT116<4>50%

Neuroactive Properties

There is emerging evidence suggesting that furan derivatives may exhibit neuroactive properties. These compounds could potentially influence neurotransmitter systems, although specific studies on this compound are still needed to elucidate these effects .

Case Studies

  • Inhibition of Enzymatic Activity : A study demonstrated that compounds structurally related to this compound showed inhibition of phosphodiesterase (PDE) enzymes, with varying degrees of potency based on structural modifications. This suggests a potential pathway for therapeutic applications in conditions like erectile dysfunction or pulmonary hypertension .
  • Cytotoxicity Testing : In vitro tests conducted on various cancer cell lines revealed that certain analogs exhibited significant cytotoxicity, with IC50 values indicating effective growth inhibition at low concentrations. This emphasizes the need for further exploration into the structure-activity relationship of this compound .

Comparative Analysis with Similar Compounds

The uniqueness of this compound lies in its combination of functional groups. Below is a comparative table highlighting its characteristics alongside similar compounds.

Table 2: Comparison with Similar Compounds

Compound NameMolecular FormulaKey FeaturesBiological Activity
This compoundC14H17NO2Methoxy and furan groupsPotential anticancer and neuroactive
(4-Methoxy-benzyl)-(5-methyl-thiophen-2-ylmethyl)-amineC14H17NOSThiophene instead of furanAnticancer properties
(4-Methoxy-benzyl)-(5-methyl-pyridin-2-ylmethyl)-amineC14H17N2OPyridine ring presentNeuroactive properties

Q & A

Q. What are the key synthetic pathways for (4-Methoxy-benzyl)-(5-methyl-furan-2-ylmethyl)-amine, and how can reaction conditions be optimized?

Methodological Answer:

  • Nucleophilic Substitution : React 4-methoxybenzylamine with 5-methylfuran-2-ylmethyl halide in a polar aprotic solvent (e.g., DMF) under nitrogen atmosphere. Catalyze with K₂CO₃ at 60–80°C for 12–24 hours .
  • Reductive Amination : Use 5-methylfurfural and 4-methoxybenzylamine with NaBH₃CN or NaBH(OAc)₃ in methanol, adjusting pH to 5–6 with acetic acid. Monitor by TLC and purify via column chromatography (hexane:EtOAc gradients) .
  • Yield Optimization : Pre-cool reactants to 253 K for controlled exothermic reactions (e.g., with m-CPBA as an oxidizing agent) to minimize side products .

Q. How can NMR and X-ray crystallography resolve structural ambiguities in this compound?

Methodological Answer:

  • 1H/13C NMR : Assign peaks by comparing with analogous compounds (e.g., substituted benzoxazines or pyrazole derivatives). Key signals:
    • 4-Methoxybenzyl : δ 3.8 ppm (OCH₃), δ 4.3 ppm (N-CH₂).
    • 5-Methylfuran : δ 2.2 ppm (CH₃), δ 6.1–6.3 ppm (furan protons) .
  • X-ray Crystallography : Crystallize from ethanol/dichloromethane. Analyze dihedral angles between aromatic rings (e.g., 32.38° between methoxyphenyl and benzooxazine rings) to confirm stereoelectronic effects .

Q. What safety protocols are critical during synthesis and handling?

Methodological Answer:

  • Ventilation : Use fume hoods to avoid inhalation of volatile intermediates (e.g., furan derivatives).
  • Waste Management : Segregate halogenated by-products (e.g., from furan methylation) and neutralize with NaHCO₃ before disposal via licensed waste handlers .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves and chemical goggles; avoid skin contact with amine intermediates .

Advanced Research Questions

Q. How can computational modeling predict the compound’s pharmacokinetic and environmental fate?

Methodological Answer:

  • ADMET Prediction : Use QSAR models (e.g., SwissADME) to estimate logP (~2.5), aqueous solubility, and blood-brain barrier penetration. Validate with HPLC retention times .
  • Environmental Persistence : Apply EPI Suite to calculate biodegradation half-life (>60 days) and bioaccumulation potential (BCF > 1,000), suggesting moderate ecological risk .

Q. What strategies address contradictions in bioactivity data across studies?

Methodological Answer:

  • Dose-Response Validation : Replicate assays (e.g., antitubercular MIC or anticancer IC50) using standardized cell lines (e.g., H37Rv for tuberculosis, MCF-7 for breast cancer). Compare with positive controls (e.g., isoniazid, doxorubicin) .
  • Mechanistic Studies : Perform kinase inhibition profiling or ROS generation assays to identify off-target effects that may explain variability .

Q. How can structure-activity relationships (SAR) guide derivative design?

Methodological Answer:

  • Functional Group Modification : Replace the methoxy group with electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability.
  • Heterocycle Substitution : Swap 5-methylfuran with thiophene or pyridine rings to modulate lipophilicity and binding affinity .

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